2,6-Dibromo-9,10-dihydroanthracene
Overview
Description
“2,6-Dibromo-9,10-dihydroanthracene” is a derivative of the polycyclic aromatic hydrocarbon anthracene . It has a molecular formula of C14H10Br2 and a molecular weight of 338.04 . It is insoluble in water but soluble in organic solvents such as ethanol and acetone.
Synthesis Analysis
The synthesis of 9,10-Dibromoanthracene, a similar compound, is achieved by the bromination of anthracene. The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-9,10-dihydroanthracene is based on the anthracene structure, which is an important aromatic hydrocarbon consisting of three linearly fused benzene rings .
Chemical Reactions Analysis
9,10-Dihydroanthracene, a related compound, is known to cause the transfer hydrogenation of C60 and C70 in the presence of a [7 H] benzanthrene catalyst . It can be oxidatively aromatized to the corresponding anthracene in the presence of molecular oxygen as an oxidant and activated carbon as a promoter in xylene .
Physical And Chemical Properties Analysis
2,6-Dibromo-9,10-dihydroanthracene has a density of 1.7±0.1 g/cm3 and a boiling point of 378.1±42.0 °C at 760 mmHg . The melting point is not available .
Scientific Research Applications
Application 1: Photochromic Cd (ii)-organic framework
- Summary of the Application : This research developed a dihydroanthracene-based photochromic organic molecule, which was used as a functional ligand to construct a luminescent metal–organic framework (LMOF)-based sensor material . This LMOF exhibits different luminescence properties before and after photochromism, resulting in dual-response and highly selective sensing properties .
- Methods of Application : The LMOF is constructed using a 6-connected [Cd 2 (COO) 2] 2+ cluster, a 4-connected L unit, and a HBTC double-bridge, exhibiting a two-dimensional (2-D) (4,6)-connected architecture . It has good water and thermal stability .
- Results or Outcomes : The LMOF can detect TNP with high sensitivity and selectivity in aqueous media by luminescence quenching effects . More importantly, after photochromism, it shows ultrahigh sensing sensitivity and selectivity towards MnO 4− .
Application 2: Phosphonate‐Functionalized Quinone Redox Flow Battery
- Summary of the Application : A highly stable phosphonate‐functionalized anthraquinone was introduced as the redox‐active material in a negative potential electrolyte (negolyte) for aqueous redox flow batteries operating at nearly neutral pH .
- Methods of Application : The design and synthesis of 2,6‐DPPEAQ, (((9,10‐dioxo‐9,10‐dihydroanthracene‐2,6‐diyl)bis(oxy))bis(propane‐3,1‐diyl))bis(phosphonic acid), which has a high solubility at pH 9 and above, is described . It was paired with a potassium ferri/ferrocyanide positive electrolyte across an inexpensive, nonfluorinated permselective polymer membrane .
- Results or Outcomes : This near‐neutral quinone flow battery exhibits an open‐circuit voltage of 1.0 V and a capacity fade rate of 0.00036% per cycle and 0.014% per day, which is the lowest ever reported for any flow battery in the absence of rebalancing processes .
Application 3: Triplet–Triplet Annihilation Photon Upconversion
- Summary of the Application : Molecules based on anthracene, such as 2,6-Dibromo-9,10-dihydroanthracene, are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . This process involves the conversion of two low-energy photons into one high-energy photon, which has potential applications in solar energy and bioimaging .
- Methods of Application : The study involved the synthesis of eight anthracenes with aromatic phenyl and thiophene substituents, containing both electron donating and accepting groups . The substitutions were found to affect the UV/Vis absorption only to a small extent .
- Results or Outcomes : The three most fluorescent derivatives were successfully utilized as annihilators in a triplet–triplet annihilation upconversion (TTA-UC) system . The observed upconversion quantum yields slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene (DPA) .
Application 4: Synthesis of Anthracene Derivatives
- Summary of the Application : Bromoanthracenes, such as 2,6-Dibromo-9,10-dihydroanthracene, have become increasingly important in the synthesis of anthracene derivatives . These derivatives have been extensively investigated in many fields, including material chemistry, thermochromic or photochromic fields, and organic light-emitting devices .
- Methods of Application : The study involved the bromination of anthracene to give hexabromides, which were used in the selective and specific preparation of anthracene oxides and anthracene derivatives .
- Results or Outcomes : The research led to the successful synthesis of new anthracene derivatives used as light emitting material in a non-doped organic light-emitting diode (OLED) .
Application 5: Organic Light Emitting Diodes (OLEDs)
- Summary of the Application : Bromoanthracenes, such as 2,6-Dibromo-9,10-dihydroanthracene, have been used in the synthesis of new anthracene derivatives used as light emitting material in a non-doped organic light-emitting diode (OLED) .
- Methods of Application : The study involved the bromination of anthracene to give hexabromides, which were used in the selective and specific preparation of anthracene oxides and anthracene derivatives .
- Results or Outcomes : The research led to the successful synthesis of new anthracene derivatives used as light emitting material in a non-doped OLED .
Application 6: Probing DNA Cleavage
- Summary of the Application : Anthracenes have been used in biological systems for probing DNA cleavage .
- Methods of Application : The study involved the use of anthracene derivatives in biological systems .
- Results or Outcomes : The research led to the successful use of anthracene derivatives in probing DNA cleavage .
Safety And Hazards
Future Directions
Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .
properties
IUPAC Name |
2,6-dibromo-9,10-dihydroanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWJKWOJDJBRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1C=C(C=C3)Br)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-9,10-dihydroanthracene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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